molecular formula C13H17NO3 B2787940 N,N-diethyl-2-(4-formylphenoxy)acetamide CAS No. 685853-68-3

N,N-diethyl-2-(4-formylphenoxy)acetamide

Cat. No.: B2787940
CAS No.: 685853-68-3
M. Wt: 235.283
InChI Key: HVIDYQCYIDTDFR-UHFFFAOYSA-N
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Description

“N,N-diethyl-2-(4-formylphenoxy)acetamide” is a chemical compound with the empirical formula C13H17NO3 . It has a molecular weight of 235.28 .


Molecular Structure Analysis

The SMILES string representation of “this compound” is O=C(COC(C=C1)=CC=C1C=O)N(CC)CC . This provides a textual representation of the compound’s structure. For a detailed 3D structure, please refer to a dedicated chemical structure database or software.


Physical and Chemical Properties Analysis

“this compound” is a solid compound . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally or found in a dedicated chemical database.

Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis

N,N-diethyl-2-(4-formylphenoxy)acetamide plays a role in chemoselective acetylation, crucial in synthesizing antimalarial drugs. This process involves Novozym 435 as a catalyst, with vinyl acetate identified as the most effective acyl donor, leading to an irreversible reaction and a kinetically controlled synthesis. This method is significant for developing antimalarial drugs, demonstrating the compound's importance in medicinal chemistry (Magadum & Yadav, 2018).

Anticancer and Anti-Inflammatory Potential

The compound has been used in the synthesis of novel derivatives with potential anticancer, anti-inflammatory, and analgesic activities. These derivatives, particularly N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, have shown promise in combating breast cancer and neuroblastoma, highlighting the compound's role in developing new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).

Synthesis of Insecticidal Agents

Research has also explored the synthesis of this compound derivatives as potential insecticidal agents. These derivatives, particularly when interacting with cyanoacetamide, hydrazine, and acetophenone, have shown efficacy against the cotton leafworm Spodoptera littoralis. This indicates the compound's potential use in agricultural pest control (Rashid, Mohamed, Salam, Abdel‐Latif, Fadda, & Elmorsy, 2021).

Role in Flavoring Substance Evaluation

The compound has also been evaluated as a flavoring substance in food products. Scientific opinions, such as those from the EFSA, assess the safety and implications for human health, ensuring the substance's safe use in food industries (Younes et al., 2018).

Pharmaceutical Synthesis and Local Anaesthetic Activity

Its derivatives have been synthesized for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, highlighting its role in pharmaceutical research. Compounds like N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide have shown activities comparable to standard drugs, marking its significance in local anesthetic research (Jindal, Coumar, Singh, Ismail, Zambare, & Bodhankar, 2003).

Properties

IUPAC Name

N,N-diethyl-2-(4-formylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-14(4-2)13(16)10-17-12-7-5-11(9-15)6-8-12/h5-9H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIDYQCYIDTDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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